2-(4-Chloro-2-methylphenyl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-methylphenyl)ethanethiol is an organic compound with the molecular formula C9H11ClS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a chlorinated methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(4-Chloro-2-methylphenyl)ethanethiol typically begins with 4-chloro-2-methylbenzyl chloride.
Reaction with Thiourea: The benzyl chloride is reacted with thiourea in the presence of a base such as sodium hydroxide. This reaction forms an intermediate thiouronium salt.
Hydrolysis: The thiouronium salt is then hydrolyzed under acidic conditions to yield the desired thiol compound.
The overall reaction can be summarized as follows:
4-Chloro-2-methylbenzyl chloride+Thiourea→Thiouronium salt→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 2-(4-Chloro-2-methylphenyl)ethanethiol can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: The compound can undergo reduction reactions, particularly at the chlorinated aromatic ring, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents such as nitro groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), Friedel-Crafts alkylation reagents (AlCl₃)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Reduced aromatic compounds
Substitution: Nitro-substituted or alkyl-substituted aromatic compounds
Scientific Research Applications
Chemistry
2-(4-Chloro-2-methylphenyl)ethanethiol is used as a building block in organic synthesis. Its thiol group makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, thiol-containing compounds like this compound are studied for their potential antioxidant properties. They can interact with biological thiols and disulfides, influencing redox balance and cellular signaling pathways.
Medicine
The compound’s derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity with various monomers can lead to the formation of specialized materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-Chloro-2-methylphenyl)ethanethiol exerts its effects is primarily through its thiol group. Thiols are known to participate in redox reactions, forming disulfides and influencing the redox state of cells. This can affect various molecular targets and pathways, including enzymes and signaling proteins involved in oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethanethiol: Similar structure but lacks the methyl group on the aromatic ring.
2-(4-Methylphenyl)ethanethiol: Similar structure but lacks the chlorine atom on the aromatic ring.
2-(4-Bromo-2-methylphenyl)ethanethiol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(4-Chloro-2-methylphenyl)ethanethiol is unique due to the presence of both chlorine and methyl groups on the aromatic ring. This combination influences its reactivity and the types of reactions it can undergo, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJDANQXGAEISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.